molecular formula C14H13Cl2N B6258767 [bis(4-chlorophenyl)methyl](methyl)amine CAS No. 381234-89-5

[bis(4-chlorophenyl)methyl](methyl)amine

Cat. No.: B6258767
CAS No.: 381234-89-5
M. Wt: 266.2
InChI Key:
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Description

bis(4-chlorophenyl)methylamine is an organic compound with the molecular formula C15H15Cl2N. It is characterized by the presence of two 4-chlorophenyl groups attached to a central methylamine structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2C6H4ClCH2Cl+CH3NH2C6H4ClCH2N(CH3)C6H4Cl+2HCl2 \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{N(CH}_3\text{)}\text{C}_6\text{H}_4\text{Cl} + 2 \text{HCl} 2C6​H4​ClCH2​Cl+CH3​NH2​→C6​H4​ClCH2​N(CH3​)C6​H4​Cl+2HCl

Industrial Production Methods

In an industrial setting, the production of bis(4-chlorophenyl)methylamine may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

bis(4-chlorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, bis(4-chlorophenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.

Medicine

In medicine, derivatives of bis(4-chlorophenyl)methylamine are explored for their therapeutic potential. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, bis(4-chlorophenyl)methylamine is utilized in the production of specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl)methylamine involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)amine: Similar structure but lacks the methyl group attached to the nitrogen atom.

    4-Chloro-N-(4-chlorophenyl)aniline: Another related compound with a similar core structure.

Uniqueness

bis(4-chlorophenyl)methylamine is unique due to the presence of both 4-chlorophenyl groups and a methylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

381234-89-5

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2

Purity

94

Origin of Product

United States

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